3-(2-甲氧基苯基)-7-(对甲苯氨基)-4H-色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

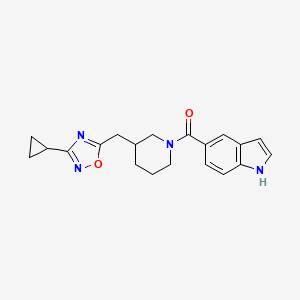

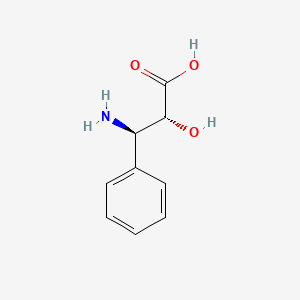

The compound “3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one” is a derivative of chromen-4-one, which is a class of compounds known as coumarins . Coumarins are aromatic compounds often found in plants, and they have a wide range of biological activities .

Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the chromen-4-one ring. The methoxy and tolylamino groups are likely to be in the para position on the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the methoxy and tolylamino groups, as well as the overall shape and size of the molecule .科学研究应用

抗癌潜力

化合物 3-(2-甲氧基苯基)-7-(对甲苯氨基)-4H-色满-4-酮及其衍生物在癌症研究中显示出希望,特别是在诱导癌细胞凋亡方面。例如,4-芳基-4H-色满已被确定为有效的凋亡诱导剂,证明了在各种人细胞系中诱导核碎裂、PARP 切割和细胞在 G(2)/M 期停滞的能力。发现这些化合物是有效的微管蛋白聚合抑制剂,表明有潜力开发成抗癌剂 (Kemnitzer 等人,2004 年)。

抗菌和抗微生物活性

对 4-羟基色满-2-酮衍生物的研究报告了对金黄色葡萄球菌、大肠杆菌和蜡状芽孢杆菌等菌株的高水平抗菌活性。这些发现突出了这些化合物作为有效抗菌剂的潜力 (Behrami & Dobroshi,2019 年)。此外,其他研究表明,某些色满-2-酮衍生物表现出良好的抗菌活性,这在开发新的抗菌剂中可能很有价值 (Okasha 等人,2022 年)。

光物理性质

基于色满-2-酮的有机染料已被研究用于染料敏化太阳能电池 (DSSC),表明这些化合物与可再生能源研究相关。研究了这些染料的电子和光伏特性,揭示了它们作为太阳能电池应用的有效光敏剂的潜力 (Gad 等人,2020 年)。

分子对接和药物设计

该化合物还进行了分子对接研究,表明其在药物设计过程中的效用,特别是针对参与疾病通路的特异性蛋白质。这些研究提供了对这些化合物的生物活性的分子相互作用的见解 (Sert 等人,2018 年)。

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one involves the condensation of 2-methoxybenzaldehyde with p-toluidine to form 3-(2-methoxyphenyl)-7-(p-tolylamino)chroman-4-one, which is then cyclized to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "p-toluidine", "acetic acid", "sodium acetate", "ethanol", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "chromone" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzaldehyde (1.0 equiv) and p-toluidine (1.2 equiv) in acetic acid and add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium acetate to neutralize the mixture. Filter the resulting solid and wash with ethanol to obtain 3-(2-methoxyphenyl)-7-(p-tolylamino)chroman-4-one.", "Step 3: Dissolve 3-(2-methoxyphenyl)-7-(p-tolylamino)chroman-4-one (1.0 equiv) and chromone (1.2 equiv) in ethanol and add sodium hydroxide. Heat the mixture at reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add sodium nitrite to the mixture. Stir the mixture for 30 minutes and then add hydrochloric acid to acidify the mixture.", "Step 5: Extract the product with ethyl acetate and wash with water. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one as a solid." ] } | |

CAS 编号 |

881439-70-9 |

产品名称 |

3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one |

分子式 |

C23H19NO3 |

分子量 |

357.409 |

IUPAC 名称 |

3-(2-methoxyphenyl)-7-(4-methylanilino)chromen-4-one |

InChI |

InChI=1S/C23H19NO3/c1-15-7-9-16(10-8-15)24-17-11-12-19-22(13-17)27-14-20(23(19)25)18-5-3-4-6-21(18)26-2/h3-14,24H,1-2H3 |

InChI 键 |

IAFUMTKQRCBWLV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2958743.png)

![9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2958744.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958745.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2958754.png)

![Ethyl 7-(4-fluorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2958755.png)

![(3As,8aS)-2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one](/img/structure/B2958758.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B2958764.png)